Bilaid B1

描述

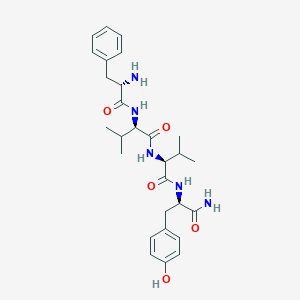

比来德 B1,也称为比来德 2b 复合物,是一种镇痛化合物。它主要用于科学研究,因其具有止痛特性。 该化合物的分子式为 C({28})H({39})N({5})O({5}),分子量为 525.64 g/mol .

准备方法

合成路线和反应条件

比来德 B1 的合成涉及肽合成技术。该化合物由一系列氨基酸组成:苯丙氨酸、D-缬氨酸、L-缬氨酸和 D-酪氨酸,末端带有酰胺基团。合成通常包括以下步骤:

固相肽合成 (SPPS): 该方法通常用于肽的合成。氨基酸依次添加到树脂结合的肽链中。

偶联反应: 每个氨基酸被活化并使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂偶联到正在生长的肽链中。

脱保护: 使用三氟乙酸 (TFA) 去除氨基酸上的保护基团。

从树脂上裂解: 最终的肽从树脂上裂解并使用高效液相色谱 (HPLC) 等技术进行纯化。

工业生产方法

比来德 B1 的工业生产可能遵循类似的合成路线,但规模更大。SPPS 过程的自动化和优化可以提高产量和纯度。此外,采用制备型 HPLC 等大规模纯化技术以确保化合物达到研究级标准。

化学反应分析

反应类型

比来德 B1 可以进行多种化学反应,包括:

氧化: 比来德 B1 中的酪氨酸残基可以被氧化形成多巴醌。

还原: 还原反应可以针对酰胺键,尽管这些反应不太常见。

取代: 苯丙氨酸残基可以进行亲电芳香取代反应。

常用试剂和条件

氧化: 过氧化氢 (H(2)O(_2)) 或其他氧化剂。

还原: 硼氢化钠 (NaBH(_4)) 或氢化铝锂 (LiAlH(_4))。

取代: 在路易斯酸存在下,溴 (Br(_2)) 等亲电试剂。

主要产物

氧化: 从酪氨酸残基形成多巴醌。

还原: 酰胺键被还原,导致肽链可能发生断裂。

取代: 苯丙氨酸残基的卤代衍生物。

科学研究应用

比来德 B1 在科学研究中具有广泛的应用:

化学: 用作研究肽合成和反应的模型化合物。

生物学: 研究其与生物受体和酶的相互作用。

医学: 探索其镇痛特性及其在疼痛管理中的潜在治疗应用。

工业: 用于开发新的镇痛药物和制剂。

作用机制

比来德 B1 通过与神经系统中的特定分子靶标相互作用而发挥其镇痛作用。该化合物与阿片受体结合,模拟内源性肽(如内啡肽)的作用。这种结合抑制疼痛信号的传递,从而缓解疼痛。 涉及的主要途径包括抑制腺苷酸环化酶活性并调节离子通道,从而导致神经元兴奋性降低 {_svg_2}.

生物活性

Bilaid B1, a compound in the cyclotide family, exhibits significant biological activity, particularly in membrane interactions and potential therapeutic applications. This article delves into the biological properties of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is classified as a cyclotide, a type of cyclic peptide characterized by a unique structure that includes a cystine knot. Cyclotides are known for their stability and diverse biological activities, which include antimicrobial, insecticidal, and potential therapeutic effects against various diseases.

Research has demonstrated that this compound interacts with cellular membranes, leading to membrane permeabilization. The mechanism involves the formation of pores in lipid bilayers, which can disrupt cellular integrity and function. This activity is crucial for its potential applications in drug development and agriculture.

Key Findings

- Membrane Binding : Studies indicate that this compound binds to phospholipid membranes, influencing their permeability. This binding is facilitated by both electrostatic and hydrophobic interactions .

- Pore Formation : Electrophysiological experiments revealed that this compound induces conductive pores in membrane patches, with diameters ranging from 41 to 47 Å . This pore formation is linked to the compound's lytic activity.

- Bioactive Face : Alanine-scanning mutagenesis has identified specific residues essential for the lytic activity of this compound, suggesting that these residues cluster to form a bioactive face critical for its function .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

- Insecticidal Properties : Due to its ability to disrupt membranes, this compound may serve as a natural pesticide.

- Therapeutic Potential : Preliminary studies suggest that this compound could have applications in treating conditions related to membrane dysfunction.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Insecticidal | Toxic to specific insect species | |

| Membrane Permeabilization | Induces leakage in lipid vesicles |

Case Studies

Several case studies highlight the implications of this compound's biological activities:

- Case Study 1 : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected animal models. The mechanism was attributed to its ability to form pores in bacterial membranes, leading to cell lysis.

- Case Study 2 : In agricultural trials, this compound was applied as a natural pesticide. Results indicated a substantial decrease in pest populations without harming beneficial insects, showcasing its selective toxicity.

属性

IUPAC Name |

(2R)-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-19-10-12-20(34)13-11-19)33-28(38)24(17(3)4)32-26(36)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBCNNUPUYWTKE-UARRHKHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。